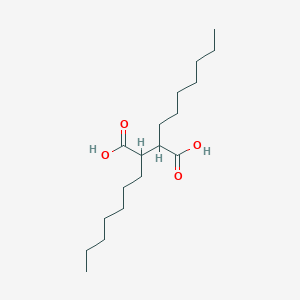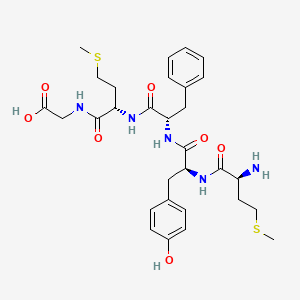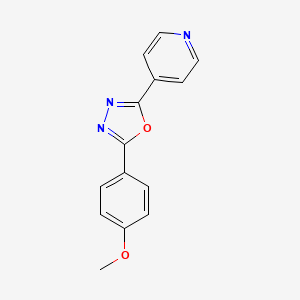
4-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring The presence of a methoxyphenyl group adds to its structural complexity and potential for diverse chemical reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzohydrazide with pyridine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be employed.
Major Products Formed
Oxidation: Formation of 4-(5-(4-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)pyridine.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of halogenated derivatives of the pyridine ring.
Aplicaciones Científicas De Investigación
4-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyridine has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as a pharmacophore in the design of new drugs due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic properties.
Biological Studies: It can be used as a probe to study enzyme interactions and other biological processes.
Mecanismo De Acción
The mechanism of action of 4-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
Uniqueness
4-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyridine stands out due to its unique combination of a pyridine ring and an oxadiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to other similar compounds, making it a valuable scaffold in drug design and materials science.
Propiedades
Número CAS |
89013-88-7 |
|---|---|
Fórmula molecular |
C14H11N3O2 |
Peso molecular |
253.26 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-5-pyridin-4-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H11N3O2/c1-18-12-4-2-10(3-5-12)13-16-17-14(19-13)11-6-8-15-9-7-11/h2-9H,1H3 |
Clave InChI |
QGXSXPVCFLKHQV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,6-Dichlorophenyl)methyl]-1,2-dimethylpyridin-4(1H)-one](/img/structure/B14174418.png)
![3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)-](/img/structure/B14174426.png)
![2-(Benzyl{[(2R,3R)-3-phenyloxiran-2-yl]methyl}amino)ethan-1-ol](/img/structure/B14174427.png)

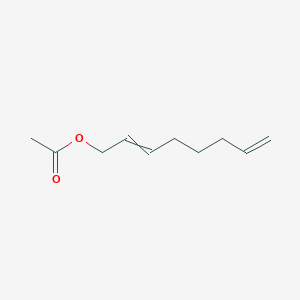
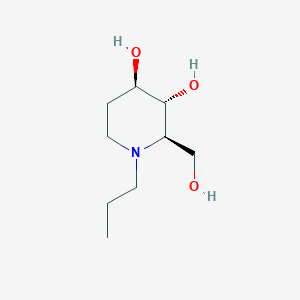
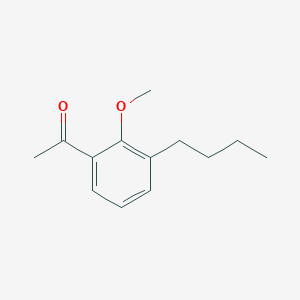
![pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene](/img/structure/B14174459.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-cyclobutyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14174482.png)
![2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole](/img/structure/B14174489.png)
![4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline](/img/structure/B14174498.png)
